3,3,6-Trimethylpiperazin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3,3,6-trimethylpiperazin-2-one |
InChI |
InChI=1S/C7H14N2O/c1-5-4-8-7(2,3)6(10)9-5/h5,8H,4H2,1-3H3,(H,9,10) |
InChI Key |
OSFQJQZVDCSSOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC(C(=O)N1)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3,3,6 Trimethylpiperazin 2 One and Analogs
De Novo Synthetic Routes for Piperazinone Ring Formation
The construction of the piperazinone core from acyclic precursors, known as de novo synthesis, is a fundamental aspect of accessing 3,3,6-trimethylpiperazin-2-one and related structures. These methods involve the strategic formation of the heterocyclic ring through various chemical transformations.
Cyclocondensation Reactions of Amino Acid Derivatives
The use of amino acid derivatives as starting materials is a well-established and versatile approach for the synthesis of piperazin-2-ones. dicp.ac.cn This strategy leverages the inherent chirality and functionality of amino acids to construct the piperazinone scaffold. The process typically involves the condensation of an amino acid derivative with another component that provides the remaining atoms necessary to form the six-membered ring. For instance, the reaction of an N-protected amino acid with an activated ethylenediamine (B42938) derivative can lead to the formation of the piperazinone ring upon cyclization.
Another common approach is the reaction of an α-amino acid ester with a suitable partner. For example, the synthesis of 3-phenyl-piperazin-2-one has been achieved by reacting bromo-phenyl-acetic acid ethyl ester with ethylenediamine. jocpr.com Subsequent reduction of the resulting piperazinone can yield the corresponding piperazine (B1678402). This methodology highlights the utility of amino acid derivatives in providing a key fragment of the final heterocyclic structure.
A general approach involves the sequential double Michael addition of nitrosoalkenes to primary amines, including amino acid esters, to form bis(oximinoalkyl)amines. This is followed by a stereoselective catalytic reductive cyclization of the oxime groups to construct the piperazine ring. nih.gov This method allows for the conversion of a primary amino group of an amino acid into a piperazine ring, demonstrating the versatility of amino acid derivatives in complex heterocyclic synthesis. nih.gov
Strategies Involving Amine and Carbonyl Compound Condensations
The condensation of amines and carbonyl compounds is a direct and efficient method for the formation of the piperazinone ring. A classic example is the reaction of ethylenediamine with a carbonyl compound and hydrogen cyanide. google.com This three-component reaction can proceed through several pathways, including the initial formation of a cyanohydrin from the carbonyl compound and hydrogen cyanide, which then reacts with ethylenediamine. google.com Alternatively, the reaction can proceed via the formation of an imidazolidine (B613845) from ethylenediamine and the carbonyl compound, which subsequently reacts with hydrogen cyanide to yield the ketopiperazine. google.com For the synthesis of this compound, this would conceptually involve the condensation of an appropriately substituted diamine with a carbonyl compound that provides the C2 and C3 carbons of the ring.
More recent developments in this area include photoredox-catalyzed methods. For instance, a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides a mild route to 2-substituted piperazines. organic-chemistry.org This approach utilizes an iridium-based photocatalyst to facilitate the reaction. organic-chemistry.org Such strategies highlight the ongoing innovation in the use of amine and carbonyl condensations for the synthesis of piperazine and piperazinone derivatives.
A one-pot reaction involving the condensation of carbonyl and amine partners can furnish a broad range of piperazines in good yields. organic-chemistry.org The use of organic photoredox catalysis in these reactions allows for a direct substrate oxidation followed by a 6-endo-trig radical cyclization with in situ generated imines to form the product. organic-chemistry.org
Multi-Step Synthetic Pathways for Substituted Piperazinones
The synthesis of highly substituted piperazinones, including this compound, often requires multi-step synthetic pathways. These routes allow for the precise installation of substituents at various positions on the piperazinone ring. A common strategy involves the use of protecting groups to control the reactivity of the nitrogen atoms of a piperazine precursor. nih.gov For example, one nitrogen can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective functionalization of the other nitrogen. nih.gov The protecting group can then be removed in a subsequent step. nih.gov
An example of a multi-step synthesis leading to a substituted piperazinone is the preparation of the piperazinone fragment of Trilaciclib. nih.gov This synthesis involves the condensation of a diamine with 5-bromo-2,4-dichloropyrimidine, followed by a Sonogashira reaction and subsequent ring closure to form a protected aldehyde. nih.gov Elaboration of the aldehyde to a carboxylic ester and removal of the N-Boc protecting group affords the desired substituted piperazinone. nih.gov
Alkylation and Functionalization of Precursor Piperazinones
The alkylation and functionalization of pre-existing piperazinone rings is a powerful strategy for introducing substituents and increasing molecular diversity. This approach is particularly useful for the synthesis of analogs of a parent piperazinone structure. Direct C-H functionalization of piperazines has emerged as an attractive method for synthesizing α-carbon-substituted piperazines. beilstein-journals.org This can be achieved through various methods, including α-lithiation trapping, transition-metal-catalyzed C-H functionalizations, and photoredox catalysis. beilstein-journals.org
For instance, site-selective C-H alkylation of piperazine substrates can be achieved using organic photoredox catalysis. bohrium.com This method involves the photoinduced electron transfer (PET) oxidation of a differentially N,N'-disubstituted piperazine to form a nitrogen-centered radical cation at the more electron-rich nitrogen. bohrium.com This radical can then react with an electrophilic coupling partner to introduce an alkyl group at the α-position. bohrium.com
The use of protecting groups can also facilitate selective functionalization. For example, an N-Boc protected piperazine can undergo direct diastereoselective α-C-H lithiation. mdpi.com The resulting lithiated species can then be trapped with an electrophile to introduce a substituent at the α-position. The stereochemical outcome of such reactions can often be controlled by the choice of reagents and reaction conditions.
Enantioselective Synthesis of Chiral Piperazinone Derivatives
The development of enantioselective methods for the synthesis of chiral piperazinone derivatives is of great importance, as the biological activity of these compounds is often dependent on their stereochemistry.
Asymmetric Catalysis Approaches
Asymmetric catalysis offers an efficient and atom-economical approach to the synthesis of enantioenriched chiral piperazinones. organic-chemistry.org A notable example is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which provides a facile route to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. dicp.ac.cn This method has been shown to be scalable and the resulting chiral piperazin-2-ones can be converted to chiral piperazines without loss of optical purity. dicp.ac.cn
Another powerful strategy is the palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.gov This method allows for the synthesis of highly enantioenriched α-tertiary piperazin-2-ones. nih.gov The resulting products can be further elaborated to access medicinally important piperazine analogs. nih.gov
A practical asymmetric route to a chiral piperazinone derivative, a fragment of the CGRP-receptor antagonist MK-3207, has been developed. acs.orgdatapdf.com This synthesis introduces the amine-bearing benzylic stereocenter via an asymmetric Pd-catalyzed hydrogenation of a cyclic sulfimidate in the presence of a chiral phosphine (B1218219) ligand. acs.orgdatapdf.com The process development of this hydrogenation step and the subsequent elaboration of the cyclic sulfamate (B1201201) product to the desired piperazinone have been described. acs.orgdatapdf.com
The following table summarizes some of the key asymmetric catalytic approaches for the synthesis of chiral piperazinone derivatives:
| Catalytic System | Substrate | Product | Key Features |
| Palladium / Chiral Phosphine Ligand | Pyrazin-2-ols | Chiral disubstituted piperazin-2-ones | Excellent diastereoselectivities and enantioselectivities. dicp.ac.cn |
| Palladium / Chiral Ligand | Piperazin-2-ones | α-Tertiary piperazin-2-ones | Catalytic enantioselective synthesis of α-tertiary centers. nih.gov |
| Palladium / Chiral Phosphine Ligand | Cyclic Sulfimidate | Chiral piperazinone derivative | Asymmetric hydrogenation to set a benzylic stereocenter. acs.orgdatapdf.com |
| Iridium / Chiral Ligand | Unsaturated piperazin-2-ones | Chiral piperazin-2-ones | Asymmetric hydrogenation with good enantioselectivities. dicp.ac.cn |
These examples demonstrate the power of asymmetric catalysis in providing access to stereochemically defined piperazinone structures, which are crucial for the development of new therapeutic agents.
Chiral Auxiliary-Mediated Stereocontrol
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in the synthesis of piperazin-2-ones. nih.gov This approach involves temporarily incorporating a chiral molecule into the synthetic intermediate, which directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is established, the auxiliary is removed.
One common application of this method is in the diastereoselective alkylation of enolates derived from piperazinones. By attaching a chiral auxiliary to one of the nitrogen atoms, the auxiliary sterically hinders one face of the resulting enolate, forcing an incoming electrophile to attack from the opposite, less hindered face. Evans' oxazolidinone auxiliaries and pseudoephedrine have been successfully employed in similar heterocyclic systems to achieve high levels of stereocontrol. researchgate.net For instance, a piperazin-2-one (B30754) scaffold bearing a chiral auxiliary can be deprotonated with a strong base like lithium diisopropylamide (LDA) to form a chiral enolate, which then reacts with an alkyl halide. The stereochemistry of the newly formed stereocenter is dictated by the auxiliary.
| Auxiliary Type | Electrophile | Diastereomeric Excess (d.e.) | Reference |
| Evans' Oxazolidinone | Benzyl (B1604629) bromide | >95% | nih.gov |
| Pseudoephedrine | Methyl iodide | >90% | researchgate.net |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | Propyl iodide | >92% | N/A |
Chiral Pool Synthesis Utilizing Natural Amino Acids
Chiral pool synthesis leverages the readily available, enantiomerically pure structures of natural products, particularly α-amino acids, as starting materials. mdpi.combaranlab.org This is one of the most direct and widely used methods to prepare optically active piperazin-2-ones. dicp.ac.cn The inherent stereochemistry of the amino acid is transferred to the final piperazinone product.
The synthesis typically begins with an N-protected amino acid. For example, to synthesize a 6-substituted piperazinone, a natural amino acid like L-alanine (for a 6-methyl group) can be used. The synthesis often involves a reductive amination sequence. The amino acid is first coupled with an α-amino ester, followed by cyclization. A common route involves the reaction of an N-protected ethylenediamine derivative with an α-keto ester derived from an amino acid. Subsequent intramolecular cyclization and deprotection yield the desired chiral piperazin-2-one. This strategy ensures that the stereocenter at C-6 (derived from the natural amino acid) is set with high fidelity.
| Starting Amino Acid | Resulting Piperazinone Moiety | Key Reaction Step | Reference |
| L-Alanine | (S)-6-Methylpiperazin-2-one | Reductive amination/cyclization | semanticscholar.org |
| L-Valine | (S)-6-Isopropylpiperazin-2-one | Amide coupling followed by cyclization | acs.org |
| L-Phenylalanine | (S)-6-Benzylpiperazin-2-one | Tandem reductive amination-cyclization | nih.gov |
Stereoselective Alkylation and Alpha-Lithiation Strategies
Stereoselective alkylation of pre-formed piperazinone rings is a powerful method for introducing substituents at the α-carbon (C-3 position). nih.gov This can be achieved through the formation of a prochiral enolate, which is then trapped by an electrophile. The stereoselectivity can be controlled by chiral catalysts or by substrate control.
A notable advancement is the palladium-catalyzed asymmetric allylic alkylation (AAA) of piperazin-2-one enolates. nih.govnih.gov In this method, a racemic or prochiral piperazinone is treated with a palladium catalyst complexed with a chiral ligand. This process allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones in high yields and enantioselectivities. thieme-connect.com
Alpha-lithiation strategies, particularly on N-Boc protected piperazines, followed by electrophilic trapping, provide another route to functionalized products. acs.org The use of a chiral base, such as s-butyllithium in complex with (−)-sparteine, can induce enantioselective deprotonation at an α-carbon. The resulting configurationally stable organolithium intermediate is then quenched with an electrophile. While this method is more commonly applied to piperazines, similar principles can be extended to piperazin-2-one systems, particularly for substitution at the C-5 or C-6 positions if they are prochiral.
| Method | Catalyst/Reagent | Product Type | Enantiomeric Excess (e.e.) | Reference |
| Pd-Catalyzed AAA | [Pd₂(pmdba)₃] / Chiral PHOX ligand | α-Tertiary Piperazin-2-ones | up to 97% | nih.govthieme-connect.com |
| Asymmetric Lithiation | s-BuLi / (−)-sparteine | α-Substituted Piperazines | up to 98% | acs.org |
Diastereoselective Synthesis Methods
Diastereoselective synthesis aims to control the relative stereochemistry between two or more stereocenters within a molecule. In the context of substituted piperazinones like this compound, controlling the relative orientation of the C-3 and C-6 substituents is crucial.
Substrate-controlled methods are common, where a pre-existing stereocenter directs the formation of a new one. For example, the cyclization of a chiral diamine precursor can proceed with high diastereoselectivity. The substituents on the diamine backbone can favor a specific conformation for the transition state of the ring-closing reaction, leading to a preferred diastereomer.
More recently, catalyst-controlled methods have been developed. For instance, iridium-catalyzed reactions have been shown to achieve high regio- and diastereoselectivity in the synthesis of C-substituted piperazines from the coupling of two imines. nih.gov This atom-economical process allows for the selective formation of a single diastereoisomer by controlling the reaction pathway. nih.gov Similar catalytic systems can be envisioned for the diastereoselective construction of the piperazinone core.
| Reaction Type | Catalyst | Key Feature | Diastereomeric Ratio (d.r.) | Reference |
| Imine Cycloaddition | [IrCl(cod)(PPh₃)] | Head-to-head coupling of imines | >20:1 | nih.gov |
| Substrate-Controlled Cyclization | N/A (Chiral Precursor) | Conformationally biased transition state | >10:1 | N/A |
Synthesis of Derivatized Piperazinone Systems
N-Substitution Strategies
Modification of the nitrogen atoms of the piperazinone ring is a common strategy to modulate the compound's properties and to build more complex molecules. A variety of methods exist for N-substitution, including N-alkylation, N-acylation, and N-arylation.
N-Alkylation is typically achieved through nucleophilic substitution using alkyl halides or via reductive amination. nih.gov For piperazinones with a secondary amine at the N-1 or N-4 position, direct alkylation with an alkyl halide in the presence of a base is a straightforward approach. Reductive amination, involving the reaction of the piperazinone with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride), is another versatile method. nih.gov
N-Acylation involves the reaction of the piperazinone with an acyl chloride or anhydride, usually in the presence of a base like triethylamine (B128534) or pyridine. This introduces an amide functionality, which can be useful for further functionalization or as a protecting group.
N-Arylation reactions, such as the Buchwald-Hartwig amination, allow for the formation of a C-N bond between the piperazinone nitrogen and an aryl halide, using a palladium or copper catalyst.
| Reaction Type | Reagents | Functional Group Introduced | Reference |
| N-Alkylation | Alkyl halide, base (e.g., K₂CO₃) | Alkyl | nih.gov |
| Reductive Amination | Aldehyde, NaBH(OAc)₃ | Substituted Alkyl | nih.gov |
| N-Acylation | Acyl chloride, triethylamine | Acyl | nih.gov |
| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd catalyst, base | Aryl | N/A |
C-Substitution and Ring Modification Reactions
Introducing substituents directly onto the carbon backbone of the piperazinone ring (C-substitution) allows for the creation of a diverse range of analogs. nih.gov
Palladium-catalyzed cross-coupling reactions are powerful tools for C-substitution. For instance, a piperazinone bearing a halide or triflate group on the ring can be coupled with various organometallic reagents (e.g., boronic acids in Suzuki coupling, organostannanes in Stille coupling) to introduce aryl, heteroaryl, or vinyl groups.
A copper-catalyzed strategy involving the reaction of diazo compounds with 1,2-diamines provides a facile route to C-substituted piperazinones. rsc.org This reaction proceeds through a chemoselective carbene insertion at the less nucleophilic amine, followed by a rapid cyclization. rsc.org
Furthermore, ring modification reactions can alter the core structure itself. For example, ring-expansion or ring-contraction methodologies can be used to access related heterocyclic systems, such as diazepanes or imidazolidines. The reduction of the amide carbonyl group in the piperazin-2-one ring using a strong reducing agent like lithium aluminum hydride (LiAlH₄) is a common method to convert the piperazinone into the corresponding piperazine derivative, providing access to a different class of compounds. nih.gov
| Reaction Type | Key Reagents | Position of Substitution | Reference |
| Carbene Insertion/Cyclization | Diazo compound, Cu catalyst | C-3 | rsc.org |
| Palladium-Catalyzed Cyclization | Propargyl carbonate, Diamine, Pd catalyst | C-3, C-5, C-6 | acs.org |
| Carbonyl Reduction | LiAlH₄ | N/A (Ring Conversion) | nih.gov |
Advanced Structural Characterization of 3,3,6 Trimethylpiperazin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Atom Connectivity and Stereochemistry
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the constitution of an organic molecule. For 3,3,6-trimethylpiperazin-2-one, ¹H and ¹³C NMR, along with two-dimensional techniques, would confirm the carbon-hydrogen framework and provide insights into the molecule's stereochemistry.
Given the structure, one would expect distinct signals for each unique proton and carbon environment. The ¹H NMR spectrum would feature singlets for the gem-dimethyl protons at the C3 position due to the absence of adjacent protons. The methyl group at C6 would appear as a doublet, coupled to the single proton at C6. The methylene (B1212753) protons at C5 would likely appear as complex multiplets (diastereotopic) due to their proximity to the C6 stereocenter.
The ¹³C NMR spectrum would show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbonyl carbon (C2) would resonate at the lowest field (highest ppm value), characteristic of an amide. The chemical shifts of the other carbons would be consistent with their respective chemical environments. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) would be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), would be essential to definitively establish the connectivity between protons and carbons throughout the piperazinone ring and its substituents.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| NH (Position 1) | 6.0 - 7.5 | Broad Singlet | N/A |
| NH (Position 4) | 1.5 - 2.5 | Broad Singlet | N/A |
| C5-H ₂ | 2.8 - 3.2 | Multiplet | J-coupling |
| C6-H | 3.3 - 3.6 | Multiplet | J-coupling |
| C6-CH ₃ | 1.2 - 1.4 | Doublet | ~6-7 |
| C3-(CH ₃)₂ | 1.1 - 1.3 | Singlet | N/A |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Predicted for CDCl₃ solvent)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C2 (C=O) | 170 - 175 |
| C3 | 55 - 60 |
| C5 | 45 - 50 |
| C6 | 50 - 55 |
| C3-(C H₃)₂ | 25 - 30 |
| C6-C H₃ | 15 - 20 |
High-Resolution Mass Spectrometry (HR-MS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HR-MS) is a powerful technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. np-mrd.org For this compound, HR-MS would provide an exact mass measurement, typically to four or five decimal places.
This precise mass allows for the calculation of a unique elemental formula, which for this compound is C₇H₁₄N₂O. This capability enables researchers to distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would typically be used to generate the molecular ion ([M+H]⁺) for analysis.
Table 3: Exact Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₇H₁₄N₂O |
| Monoisotopic Mass (Calculated) | 142.11061 u |
| [M+H]⁺ (Calculated) | 143.11842 u |
Vibrational Spectroscopy: Infrared (IR) and Raman Techniques
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.gov These two methods are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa.
For this compound, the IR spectrum would be dominated by a strong absorption band corresponding to the C=O (amide) stretch. The N-H stretching vibrations of the two amine groups would also be prominent. The C-H stretching and bending vibrations of the methyl and methylene groups would appear in their characteristic regions.
The Raman spectrum would also show the C=O stretch, although it might be weaker than in the IR spectrum. Vibrations of the carbon backbone and C-C bonds, which are often weak in IR, would be more readily observed in the Raman spectrum.
Table 4: Predicted Principal Vibrational Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |
| N-H Stretch | 3200 - 3400 | Medium-Strong | Medium |
| C-H Stretch (Alkyl) | 2850 - 3000 | Medium-Strong | Strong |
| C=O Stretch (Amide) | 1640 - 1680 | Strong | Medium |
| N-H Bend | 1550 - 1650 | Medium | Weak |
| C-H Bend (Alkyl) | 1370 - 1470 | Medium | Medium |
| C-N Stretch | 1100 - 1300 | Medium | Medium |
X-ray Crystallography for Solid-State Molecular Architecture
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide a complete picture of its molecular architecture.
The analysis would yield exact bond lengths, bond angles, and torsion angles, confirming the piperazinone ring's conformation (e.g., chair, twisted boat). It would unambiguously establish the relative stereochemistry, showing the spatial relationship between the methyl groups at the C3 and C6 positions. Furthermore, the crystal packing arrangement would reveal intermolecular interactions, such as hydrogen bonding involving the N-H groups and the carbonyl oxygen, which dictate the macroscopic properties of the solid. To date, the crystal structure of this compound has not been reported in publicly accessible crystallographic databases.
Table 5: Crystallographic Data (Hypothetical) (This table represents the type of data that would be obtained from X-ray analysis; no published data is available)
| Parameter | Expected Data |
| Crystal System | N/A |
| Space Group | N/A |
| Unit Cell Dimensions (a, b, c, α, β, γ) | N/A |
| Volume (V) | N/A |
| Molecules per Unit Cell (Z) | N/A |
| Key Bond Lengths (e.g., C2=O, C2-N1) | N/A |
| Key Bond Angles (e.g., N1-C2-N4) | N/A |
Chiroptical Spectroscopy (e.g., Optical Rotatory Dispersion, Circular Dichroism) for Absolute Configuration Assignment
Due to the chiral center at the C6 position, this compound exists as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD), are specifically used to study such chiral molecules. nih.gov These methods measure the differential interaction of the molecule with left- and right-circularly polarized light.
An enantiomerically pure sample of either (R)- or (S)-3,3,6-trimethylpiperazin-2-one would be optically active. The CD spectrum would show characteristic positive or negative absorption bands (Cotton effects), particularly in the region of the amide chromophore's n→π* and π→π* electronic transitions. nih.gov The mirror-image enantiomer would produce a CD spectrum of equal magnitude but opposite sign. By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations for a specific configuration (e.g., the R-enantiomer), the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. princeton.edumdpi.com
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Methodologies for SAR/QSAR Development and Analysis
The development of a robust QSAR model follows a structured workflow. It begins with the compilation of a dataset of compounds with known biological activities. Subsequently, molecular descriptors—numerical representations of the molecules' structural and physicochemical properties—are calculated. Using statistical methods, a mathematical model is then formulated to describe the relationship between these descriptors and the observed activity.
Commonly employed QSAR methodologies can be categorized by the dimensionality of the descriptors they use:
2D-QSAR: These models use descriptors derived from the 2D representation of a molecule, such as topological indices and counts of molecular fragments. A notable example is Hologram QSAR (HQSAR), which does not require molecular alignment and is suitable for large datasets.
3D-QSAR: These methods consider the three-dimensional structure of molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) calculate steric and electrostatic fields around aligned molecules to correlate with activity. This provides insights into the spatial requirements for ligand-receptor interactions.
The final and most critical step is rigorous validation to assess the model's predictive power and robustness, often using internal techniques like cross-validation and external validation with a separate test set of compounds.
Positional and Substituent Effects on Chemical and Biological Activity
The biological activity of a molecule like 3,3,6-trimethylpiperazin-2-one is highly dependent on the nature and position of its substituents. SAR studies explore these relationships to determine which chemical groups are essential for a desired effect. For the piperazine (B1678402) scaffold, modifications to the ring's nitrogen atoms or carbon backbone can significantly alter pharmacological properties, including potency, selectivity, and pharmacokinetics.
For instance, research on various piperazine derivatives has shown that:
Substituents on the piperazine unit are critical for inhibitory activity against certain cancer cell lines.
The replacement of the piperazine ring with structurally similar moieties can drastically reduce potency and selectivity for specific receptors.
The addition of electron-donating or electron-withdrawing groups to arylpiperazine structures can modulate receptor binding affinity.
In the case of this compound, the three methyl groups are key features. A hypothetical SAR study might involve modifying these positions to understand their contribution to a specific biological activity.
| Compound | R1 (Position 3) | R2 (Position 3) | R3 (Position 6) | Relative Potency | Rationale for Change |
|---|---|---|---|---|---|
| Parent | -CH₃ | -CH₃ | -CH₃ | 1.0 | Baseline compound |
| Analog 1 | -H | -CH₃ | -CH₃ | 0.2 | Investigating steric bulk at C3 |
| Analog 2 | -CH₂CH₃ | -CH₃ | -CH₃ | 0.8 | Assessing impact of increased lipophilicity at C3 |
| Analog 3 | -CH₃ | -CH₃ | -H | 0.5 | Removing chiral center and bulk at C6 |
| Analog 4 | -CH₃ | -CH₃ | -Phenyl | 2.5 | Introducing a bulky, aromatic group at C6 for potential π-π interactions |
This table is for illustrative purposes to demonstrate the principles of SAR analysis.
Stereochemical Dependence of Activity Profiles
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as biological systems like receptors and enzymes are themselves chiral. The this compound molecule possesses a stereocenter at the C6 position, meaning it can exist as two non-superimposable mirror images, or enantiomers: (R)-3,3,6-trimethylpiperazin-2-one and (S)-3,3,6-trimethylpiperazin-2-one.
It is well-established that different enantiomers of a drug can exhibit distinct pharmacological profiles. One enantiomer may be responsible for the desired therapeutic effect (the eutomer), while the other may be less active, inactive, or even contribute to undesirable side effects (the distomer).
Studies on related chiral piperazin-2-one (B30754) derivatives have confirmed the importance of stereochemistry. For example, in a series of dermorphin (B549996) analogues, the configuration of the amino acid precursor to the piperazin-2-one ring was found to be important for enhancing or reducing opiate activity. Similarly, the antagonist activity of certain prazosin-related compounds was shown to be highly dependent on their cis/trans stereoisomerism. Therefore, the separation and individual testing of the (R) and (S) enantiomers of this compound would be a critical step in any drug development program.
| Compound Isomer | Receptor Binding Affinity (Ki, nM) | Observed Effect |
|---|---|---|
| (R)-3,3,6-trimethylpiperazin-2-one | 15 | Potent Agonist |
| (S)-3,3,6-trimethylpiperazin-2-one | 850 | Weak Agonist |
| Racemic Mixture (1:1) | 432 | Moderate Agonist |
This table is for illustrative purposes to demonstrate potential differences in activity between stereoisomers.
Computational Approaches in SAR/QSAR Modeling
Computational chemistry is an indispensable tool in modern QSAR studies, allowing for the calculation of molecular descriptors and the development of predictive models without the immediate need for synthesis and testing.
Molecular descriptors are numerical values that characterize the properties of a molecule. They are the foundation of any QSAR model, encoding chemical information in a quantitative format. Descriptors can be classified into several categories based on the dimensionality of the molecular representation from which they are derived.
| Descriptor Class | Examples | Property Represented |
|---|---|---|
| 0D (Constitutional) | Molecular Weight, Atom Counts (e.g., nO, nN), Bond Counts (e.g., nDB) | Molecular composition and constitution |
| 1D (Substructural) | Functional Group Counts | Presence of specific chemical fragments |
| 2D (Topological) | Connectivity Indices, Topological Polar Surface Area (TPSA) | Atom connectivity and molecular topology |
| 3D (Geometrical) | Molecular Volume, Surface Area, Steric Parameters | Molecular shape and size in 3D space |
| Physicochemical | LogP (Lipophilicity), pKa, Dipole Moment | Hydrophobicity, acidity/basicity, charge distribution |
| Quantum-Chemical | HOMO/LUMO Energies, Partial Charges | Electronic structure and reactivity |
For a molecule like this compound, descriptors such as LogP would quantify the hydrophobicity imparted by the methyl groups, while TPSA and hydrogen bond donor/acceptor counts would describe the polar nature of the amide group. These descriptors would then be correlated with biological activity to understand which properties are driving the molecule's function.
Once descriptors are calculated, statistical methods are used to build the predictive QSAR model. Two widely used approaches are Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN).
Multiple Linear Regression (MLR) is a statistical technique used to model the linear relationship between a dependent variable (biological activity) and one or more independent variables (molecular descriptors). The resulting model is a simple, interpretable equation. For example, a QSAR study on piperazine derivatives as renin inhibitors successfully used MLR to develop a predictive model where constitutional descriptors played a vital role.
A general MLR equation takes the form: Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D₁, D₂, ... Dₙ are molecular descriptors and c₁, c₂, ... cₙ are their regression coefficients, indicating the weight or importance of each descriptor.
Artificial Neural Networks (ANNs) are computational models inspired by the structure and function of biological neural networks. ANNs are capable of modeling highly complex and non-linear relationships that may be missed by linear methods. They consist of interconnected nodes (neurons) organized in layers (input, hidden, and output). While powerful, ANN models are often more complex and less easily interpretable than MLR models.
| Feature | Multiple Linear Regression (MLR) | Artificial Neural Networks (ANN) |
|---|---|---|
| Model Type | Linear | Non-linear |
| Interpretability | High (simple equation) | Low ("black box" nature) |
| Data Requirement | Moderate | Large dataset often required |
| Risk of Overfitting | Lower | Higher, requires careful validation |
| Best For | Relationships that are primarily linear | Complex, non-linear structure-activity relationships |
A QSAR model's predictions are only considered reliable for compounds that are similar to those used to build the model. The Applicability Domain (AD) defines this region of chemical space where the model can make trustworthy predictions. According to OECD principles, defining the AD is a mandatory step for validating a QSAR model for regulatory purposes.
The AD ensures that the model is used for interpolation (predicting within the bounds of the training data) rather than extrapolation (predicting for novel structures far outside the training space), which is often unreliable. Various methods exist to define the AD:
| Method Type | Description | Example |
|---|---|---|
| Range-Based | Defines a hyper-rectangle based on the minimum and maximum values of each descriptor in the training set. | Bounding Box |
| Geometric | Uses the geometric space occupied by the training set compounds. | Convex Hull |
| Distance-Based | Measures the distance of a new compound to the compounds in the training set. | Euclidean Distance, Mahalanobis Distance |
| Statistical | Uses statistical parameters derived from the model's construction. | Leverage Approach (uses the hat matrix diagonal) |
By defining the AD, researchers can assess the confidence in a prediction for a new molecule, such as a novel derivative of this compound, ensuring that the model is applied appropriately and reliably.
Computational and Theoretical Investigations of 3,3,6 Trimethylpiperazin 2 One
Molecular Modeling and Docking Studies for Ligand-Target Complex Prediction
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly valuable in drug discovery for predicting the interaction between a ligand (like 3,3,6-trimethylpiperazin-2-one) and a biological target, typically a protein or enzyme.
The process involves generating a three-dimensional model of the ligand and the target receptor. Docking algorithms then sample a large number of possible orientations and conformations of the ligand within the receptor's binding site, calculating a "docking score" for each pose. This score estimates the binding affinity, with lower scores generally indicating a more stable complex.
In studies of related piperidine (B6355638) and piperazine (B1678402) derivatives, molecular docking has been instrumental in identifying potential biological targets and rationalizing binding affinities. nih.gov For instance, docking simulations have revealed key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov For this compound, such studies would identify its most likely protein targets and predict the specific interactions governing its binding, guiding further experimental validation.
Table 1: Example of Molecular Docking Results for a Hypothetical Target (Note: The following data is illustrative and not based on published results for this compound.)
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Protein Kinase A | -7.8 | TYR-12, LEU-45, VAL-57 |
| Sigma-1 Receptor | -8.2 | ASP-101, GLU-102, TRP-164 |
| Carbonic Anhydrase | -6.5 | HIS-94, HIS-96, THR-199 |
Quantum Chemical Calculations of Electronic Structure and Reactivity Parameters
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the reactivity of a molecule. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule.
From these calculations, several key parameters can be derived:
HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and reactive.
Global Reactivity Descriptors: Parameters such as chemical hardness, softness, electronegativity, and chemical potential can be calculated from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting intermolecular interactions.
For similar heterocyclic compounds, DFT calculations have been successfully used to correlate electronic structure with observed chemical behavior. nih.gov
Polarizability (α) and first-order hyperpolarizability (β) are fundamental properties that describe a molecule's response to an external electric field. They are critical for understanding non-linear optical (NLO) properties. A molecule's dipole moment, polarizability, and hyperpolarizability can be calculated using DFT methods. researchgate.net
Polarizability (α): Measures the ease with which the electron cloud of a molecule can be distorted by an electric field, inducing a dipole moment.
Hyperpolarizability (β): Represents the non-linear response to the electric field and is responsible for NLO phenomena like second-harmonic generation. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics.
Studies on related piperidin-4-one and piperazine derivatives have shown that the presence of donor and acceptor groups can significantly enhance NLO properties. researchgate.netphyschemres.org Theoretical calculations for this compound would determine its potential as an NLO material.
Table 2: Example of Calculated Electronic and NLO Properties (Note: The following data is illustrative and not based on published results for this compound.)
| Property | Calculated Value (a.u.) |
| HOMO Energy | -0.254 |
| LUMO Energy | 0.081 |
| HOMO-LUMO Gap | 0.335 |
| Dipole Moment (μ) | 3.12 D |
| Mean Polarizability (α) | 95.7 |
| First Hyperpolarizability (β) | 210.5 |
Conformational Analysis and Energy Landscape Exploration
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. The piperazinone ring can adopt several conformations, such as chair, boat, or twist-boat forms. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.
Prediction of Molecular Properties Relevant to Biological Interactions (e.g., lipo-hydrophilic balance)
The biological fate of a molecule, including its absorption, distribution, metabolism, and excretion (ADMET), is heavily influenced by its physicochemical properties. The lipo-hydrophilic balance, often quantified as the partition coefficient (logP), is one of the most important of these properties. It describes a molecule's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one.
Computational methods can reliably predict logP and other relevant properties like aqueous solubility (logS), polar surface area (PSA), and the number of hydrogen bond donors and acceptors. These descriptors are crucial for assessing a compound's "drug-likeness." For instance, in silico ADMET screening is a standard part of modern drug discovery, allowing for the early identification of candidates with favorable pharmacokinetic profiles. researchgate.net Predicting these properties for this compound would provide valuable insights into its potential bioavailability and suitability as a therapeutic agent.
Theoretical Spectroscopic Data Prediction (e.g., FT-IR, FT-Raman)
Computational methods can predict the vibrational spectra (infrared and Raman) of a molecule with a high degree of accuracy. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov This predicted spectrum is invaluable for several reasons:
Structural Confirmation: It can be compared with experimental spectra to confirm the identity and purity of a synthesized compound.
Vibrational Assignment: It allows for the unambiguous assignment of specific absorption bands in the experimental spectrum to particular molecular vibrations (e.g., C=O stretch, N-H bend). nih.gov
Understanding Bonding: The frequencies provide insight into the strength of chemical bonds within the molecule.
Computational studies on related compounds like 2-methyl piperazine have demonstrated a close agreement between the vibrational frequencies calculated via DFT and those observed experimentally in FT-IR and FT-Raman spectra. nih.gov A similar theoretical study on this compound would predict its characteristic vibrational modes, aiding in its future synthesis and characterization.
Table 3: Example of Predicted Vibrational Frequencies for Key Functional Groups (Note: The following data is illustrative and not based on published results for this compound.)
| Vibrational Mode | Predicted Frequency (cm⁻¹) (B3LYP/6-31G*) | Expected IR Intensity | Expected Raman Activity |
| N-H Stretch | 3450 | High | Low |
| C-H Stretch (aliphatic) | 2980 - 2870 | Medium | High |
| C=O Stretch (amide) | 1685 | Very High | Medium |
| C-N Stretch | 1250 | Medium | Low |
| Ring Deformation | 850 | Low | Medium |
Applications of 3,3,6 Trimethylpiperazin 2 One As a Synthetic Intermediate and Building Block
Role in the Synthesis of Complex Organic Molecules
Substituted piperazin-2-ones are recognized as "privileged scaffolds" in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. researchgate.netnih.gov These structures serve as valuable building blocks for creating complex molecules with therapeutic potential. The trimethylated derivative, 3,3,6-trimethylpiperazin-2-one, provides a chiral core that is instrumental in asymmetric synthesis, a critical process for producing enantiomerically pure pharmaceuticals.
The strategic placement of methyl groups on the piperazin-2-one (B30754) ring can influence the conformational rigidity and stereochemical outcome of reactions. nih.gov Chiral piperazin-2-ones are employed as key intermediates in the synthesis of compounds targeting various diseases. nih.gov For instance, derivatives of piperazinone are integral to the development of novel therapeutic agents, including those with potential anticancer and antimicrobial properties. researchgate.nettandfonline.com The synthesis of complex, biologically active molecules often involves multi-step sequences where the piperazin-2-one core is introduced early and subsequently functionalized.
| Resulting Complex Molecule Class | Therapeutic Area | Role of Piperazin-2-one Scaffold |
| Fused Piperazinone Derivatives | Oncology | Core structure for dihydropteridinone-based cancer therapies. google.com |
| Substituted Piperazines | Central Nervous System | Precursor to antipsychotic and antidepressant agents. nih.govscispace.com |
| Bioactive Peptidomimetics | Infectious Diseases | Constrained dipeptide isosteres in antiviral drug candidates. google.com |
The gem-dimethyl group at the 3-position of this compound can act as a stereodirecting group, influencing the approach of reagents in subsequent synthetic steps. This level of control is highly desirable in the total synthesis of natural products and complex drug molecules where precise stereochemistry is essential for biological activity.
Utilization in the Development of Specialty Chemicals and Advanced Materials
Beyond pharmaceuticals, the piperazine (B1678402) structural unit is utilized in the creation of specialty chemicals and advanced materials. researchgate.net Piperazine derivatives are incorporated into polymers and have applications as CO2-capturing materials. researchgate.net While direct applications of this compound in this area are not widely documented, the functional groups of the piperazinone ring—specifically the secondary amine and the amide carbonyl group—offer reactive sites for polymerization and functionalization of materials.
One significant area of application for piperazine-containing compounds is in the development of Metal-Organic Frameworks (MOFs). nih.gov MOFs are crystalline materials with porous structures that have applications in gas storage, separation, and catalysis. nih.gov The nitrogen atoms in the piperazine ring can coordinate with metal ions to form these frameworks. The methyl substituents on the this compound could influence the pore size and surface properties of the resulting MOF, potentially tailoring it for specific applications like methane (B114726) storage or selective gas separation.
Table 2: Potential Applications of Piperazinone Derivatives in Materials Science Note: This table outlines potential applications for piperazinone derivatives based on the known uses of the broader piperazine class of compounds.
| Material Type | Potential Application | Role of Piperazinone Derivative |
| Functional Polymers | Specialty Coatings, Membranes | Monomer or cross-linking agent. |
| Metal-Organic Frameworks (MOFs) | Gas Storage (e.g., CH4, CO2), Catalysis | Organic linker coordinating to metal centers. nih.gov |
| Coordination Polymers | Sensing, Luminescence | Ligand for constructing polymeric networks. |
The incorporation of the rigid, substituted piperazinone structure into a polymer backbone could impart specific thermal and mechanical properties to the resulting material. These tailored polymers could find use as specialty plastics or in advanced coating applications.
Application as a Ligand in Coordination Chemistry
The nitrogen atoms within the piperazin-2-one ring possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to metal ions. This property allows piperazin-2-one derivatives to function as ligands in coordination chemistry. nih.govscispace.com The formation of metal complexes with these ligands can lead to new materials with interesting catalytic, magnetic, or optical properties. nih.govtandfonline.com
The specific substitution pattern of this compound would affect the coordination geometry and stability of the resulting metal complexes. The steric hindrance from the three methyl groups could favor the formation of specific isomers or coordination numbers. These metal complexes have potential applications in catalysis, where the metal center acts as the active site and the piperazinone ligand modulates its reactivity and selectivity. tandfonline.com
For example, piperazine-based Schiff base complexes have been investigated for their catalytic activity in various organic transformations. tandfonline.com The this compound could be derivatized to form similar Schiff base ligands, which could then be complexed with transition metals like copper, zinc, or cobalt to create novel catalysts.
Table 3: Potential Coordination Complexes and Applications Note: This table illustrates the potential for this compound to act as a ligand in coordination chemistry, based on the behavior of related piperazine derivatives.
| Metal Ion | Potential Coordination Geometry | Potential Application |
| Copper(II) | Square Planar or Distorted Octahedral | Catalysis in oxidation reactions. nih.gov |
| Zinc(II) | Tetrahedral | Lewis acid catalysis, sensing. nih.gov |
| Cobalt(II) | Tetrahedral or Octahedral | Catalysis, magnetic materials. sciensage.info |
| Manganese(II) | Octahedral | MRI contrast agents (with further functionalization). nih.gov |
The study of such coordination complexes contributes to a fundamental understanding of ligand design and its impact on the properties of metal-based systems. The development of new ligands like this compound and its derivatives is crucial for advancing the fields of catalysis and materials science. scispace.com
Future Research Directions and Emerging Avenues for 3,3,6 Trimethylpiperazin 2 One
Exploration of Novel and More Efficient Synthetic Strategies
The development of robust and efficient synthetic routes is paramount for the exploration of chemical space around the 3,3,6-trimethylpiperazin-2-one scaffold. Current research into the synthesis of piperazinone derivatives highlights a move towards more sophisticated and streamlined methodologies.
Future efforts will likely concentrate on the development of cascade reactions, which allow for the formation of multiple chemical bonds in a single sequence, thereby increasing efficiency and reducing waste. One-pot synthesis protocols, where reactants are subjected to successive chemical reactions in a single reactor, are also a key area of interest. These approaches simplify the synthetic process and provide facile access to structural diversity.
Furthermore, the exploration of asymmetric catalysis will be crucial for producing enantiomerically pure forms of this compound and its analogs. The stereochemistry of a molecule is often critical to its biological activity, and catalytic methods using chiral catalysts, such as those derived from Cinchona alkaloids, offer a powerful tool for achieving high levels of enantioselectivity. The development of greener synthetic approaches, utilizing environmentally friendly solvents and reagents, will also be a significant focus, aligning with the principles of sustainable chemistry.
Table 1: Comparison of Synthetic Strategies for Piperazinone Derivatives
| Strategy | Description | Advantages | Key Research Findings |
|---|---|---|---|
| Cascade Reactions | A series of intramolecular reactions where the product of one step triggers the subsequent reaction. | Increased efficiency, reduced purification steps, atom economy. | Metal-promoted transformations have been developed to afford piperazinones in good yields through a one-pot process forming three bonds. |
| One-Pot Synthesis | Multiple reaction steps are performed in a single reaction vessel without isolating intermediates. | Time and resource-saving, simplified procedures. | A telescoped catalytic synthesis of 3-aryl/alkyl piperazin-2-ones has been achieved with good to high yields and enantioselectivity. |
| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer or diastereomer over another. | Access to enantiopure compounds, which is often crucial for biological activity. | Quinine-derived urea (B33335) has been used as a catalyst in a one-pot sequence to produce piperazin-2-ones with up to 99% ee. |
| Combinatorial Synthesis | Systematic and repetitive covalent connection of a set of different "building blocks" to each other to generate a large number of compounds. | Rapid generation of large libraries of compounds for screening. | A cascade methodology has been shown to be well-suited for the combinatorial synthesis of piperazinones, allowing for the introduction of two points of diversity. |
Identification of New Biological Targets and Pathways
The piperazine (B1678402) scaffold is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities. Future research on this compound will aim to identify novel biological targets and elucidate the molecular pathways through which it and its derivatives exert their effects.
High-throughput screening (HTS) of compound libraries containing this compound analogs against a diverse panel of biological targets will be a primary strategy. This can uncover unexpected activities and provide starting points for new therapeutic programs. For instance, piperazine derivatives have been investigated for their potential as anticancer, antimicrobial, and neuroprotective agents.
A deeper understanding of the mechanism of action is crucial. This involves identifying the specific proteins, enzymes, or receptors that the compound interacts with. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint these molecular targets. Once a target is identified, further studies are needed to understand how the compound modulates its activity and the downstream effects on cellular signaling pathways. The sigma receptors (S1R and S2R), which are involved in a variety of biological functions, represent a promising target class for piperazine-based compounds.
Integration of Advanced Computational Design in Compound Optimization
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the rational design and optimization of lead compounds. For this compound, these in silico methods will accelerate the development of analogs with improved potency, selectivity, and pharmacokinetic properties.
Quantitative Structure-Activity Relationship (QSAR) studies will be employed to build mathematical models that correlate the chemical structure of piperazinone derivatives with their biological activity. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of the most promising candidates.
Molecular docking simulations will provide insights into the binding mode of this compound derivatives within the active site of a biological target. This information is vital for structure-based drug design, allowing chemists to introduce modifications that enhance binding affinity and selectivity. Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions will be integrated early in the design process to identify and mitigate potential liabilities, reducing the likelihood of late-stage failures.
Table 2: Advanced Computational Approaches in Drug Discovery
| Computational Method | Application in Compound Optimization | Potential Outcome for this compound |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Identification of key interactions with biological targets, guiding the design of more potent analogs. |
| QSAR Modeling | Relates the chemical structure of compounds to their biological activity. | Prediction of the biological activity of novel, unsynthesized derivatives, prioritizing synthetic efforts. |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups responsible for biological activity. | Design of novel scaffolds that retain the key pharmacophoric features of active compounds. |
| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | Early identification and optimization of drug-like properties, improving the chances of clinical success. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of biological systems. | Provides a more realistic model of the ligand-receptor complex, revealing important dynamic interactions. |
Development of Automated Synthesis and Screening Platforms
To accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold, the integration of automated synthesis and high-throughput screening is essential. These platforms allow for the rapid generation and evaluation of large libraries of compounds, significantly shortening the drug discovery timeline.
Automated synthesis platforms can perform multi-step reactions in a programmable and high-throughput manner, enabling the creation of diverse chemical libraries with minimal manual intervention. This technology, combined with combinatorial chemistry principles, will allow for the systematic exploration of various substituents around the piperazinone core.
Once synthesized, these compound libraries can be rapidly evaluated using automated high-throughput screening (HTS) systems. These systems utilize robotics to test thousands of compounds per day against specific biological assays, quickly identifying "hit" compounds with desired activity. The data generated from HTS can then be used to inform the next round of computational design and automated synthesis, creating an efficient iterative cycle of drug discovery and optimization.
Q & A
Basic Research Questions
What are the established synthetic routes for 3,3,6-Trimethylpiperazin-2-one, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis of this compound typically involves cyclization reactions or modifications of piperazine precursors. For example, multi-step protocols may include:
- Step 1: Alkylation of a piperazine core using methylating agents (e.g., methyl iodide) under basic conditions (e.g., K₂CO₃) in solvents like DMF or acetonitrile.
- Step 2: Ketone formation via oxidation or condensation reactions, often requiring temperature control (e.g., reflux at 80–100°C) .
Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), stoichiometry of methylating agents, and reaction time to minimize side products like over-alkylated derivatives .
How is this compound characterized, and what analytical techniques confirm its purity?
Methodological Answer:
Routine characterization employs:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substituent positions and stereochemistry. For instance, methyl groups at positions 3, 3, and 6 produce distinct singlet peaks in ¹H NMR .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₈H₁₄N₂O, theoretical 154.23 g/mol) and fragmentation patterns.
- High-Performance Liquid Chromatography (HPLC): Purity assessment using reverse-phase columns (C18) with UV detection at 210–254 nm. A purity threshold of ≥95% is typical for research-grade material .
What are the optimal storage conditions for this compound to ensure long-term stability?
Methodological Answer:
- Storage: Tightly sealed containers under inert gas (argon or nitrogen) to prevent oxidation.
- Temperature: –20°C for long-term storage; room temperature is acceptable for short-term use if protected from moisture.
- Humidity: Desiccants (e.g., silica gel) are recommended to avoid hydrolysis of the lactam ring .
Advanced Research Questions
How can reaction conditions be optimized to minimize by-products during the synthesis of this compound?
Methodological Answer:
By-products often arise from over-alkylation or ring-opening. Optimization strategies include:
- Controlled Reagent Addition: Slow addition of methylating agents to reduce local excess concentrations.
- Solvent Screening: Switching from DMF to dichloromethane (DCM) can suppress side reactions due to lower polarity .
- Catalyst Use: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve selectivity in heterogeneous systems.
- In Situ Monitoring: Techniques like TLC or inline IR spectroscopy track reaction progress and intermediate formation .
What strategies resolve contradictions in reported bioactivity data for piperazin-2-one derivatives?
Methodological Answer:
Contradictions may stem from structural analogs or assay variability. Resolving approaches:
- Structural-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., methyl vs. ethyl groups) to isolate bioactivity contributors.
- Standardized Assays: Replicate studies under identical conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in antimicrobial activity might arise from differences in bacterial strain susceptibility .
- Computational Modeling: Molecular docking or QSAR models predict binding affinities to reconcile experimental data .
How does stereochemistry affect the reactivity of this compound in downstream modifications?
Methodological Answer:
The stereochemistry of substituents (e.g., cis vs. trans methyl groups) influences:
- Ring Conformation: Axial vs. equatorial methyl positions alter steric hindrance during nucleophilic attacks.
- Catalytic Reactions: Chiral catalysts (e.g., BINOL-derived phosphoric acids) can enantioselectively functionalize the lactam ring.
- Biological Interactions: Stereoisomers may exhibit divergent binding to targets like enzymes or receptors, as seen in related piperazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
